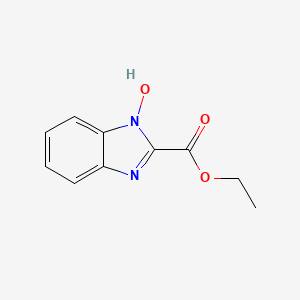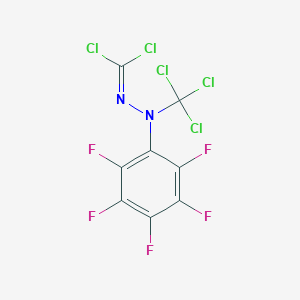
2-Methylbutyl docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutyl docosanoate is an ester compound formed from the reaction between docosanoic acid and 2-methylbutanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is notable for its long carbon chain, which imparts unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylbutyl docosanoate typically involves the esterification of docosanoic acid with 2-methylbutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:
Docosanoic acid+2-Methylbutanol→2-Methylbutyl docosanoate+Water
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reaction mixture is heated and stirred continuously to maintain uniformity. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylbutyl docosanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into docosanoic acid and 2-methylbutanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Docosanoic acid and 2-methylbutanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-Methylbutyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of fragrances, flavorings, and as a lubricant in various industrial processes.
Mécanisme D'action
The mechanism by which 2-methylbutyl docosanoate exerts its effects involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases, releasing docosanoic acid and 2-methylbutanol, which can then participate in various metabolic pathways. The long carbon chain of the ester allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Methyl docosanoate: An ester formed from docosanoic acid and methanol.
Ethyl docosanoate: An ester formed from docosanoic acid and ethanol.
Butyl docosanoate: An ester formed from docosanoic acid and butanol.
Comparison: 2-Methylbutyl docosanoate is unique due to the presence of a branched alkyl group (2-methylbutyl) compared to the straight-chain alkyl groups in similar compounds. This branching can influence the physical properties, such as melting point and solubility, and can affect the compound’s reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
106719-67-9 |
|---|---|
Formule moléculaire |
C27H54O2 |
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
2-methylbutyl docosanoate |
InChI |
InChI=1S/C27H54O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27(28)29-25-26(3)5-2/h26H,4-25H2,1-3H3 |
Clé InChI |
BZOHZRICIZZXBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


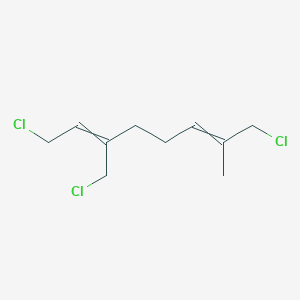

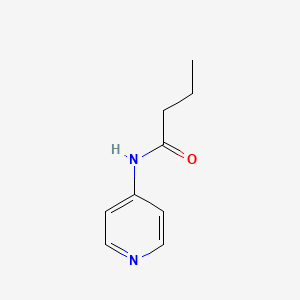
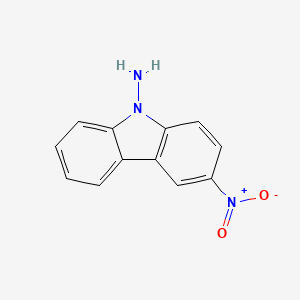
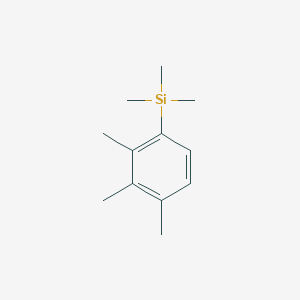
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)

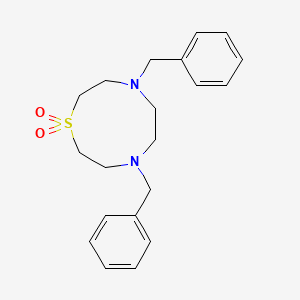
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
